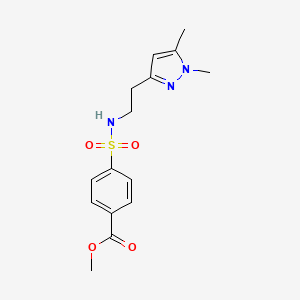

methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate

CAS No.: 2034237-82-4

Cat. No.: VC4155420

Molecular Formula: C15H19N3O4S

Molecular Weight: 337.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034237-82-4 |

|---|---|

| Molecular Formula | C15H19N3O4S |

| Molecular Weight | 337.39 |

| IUPAC Name | methyl 4-[2-(1,5-dimethylpyrazol-3-yl)ethylsulfamoyl]benzoate |

| Standard InChI | InChI=1S/C15H19N3O4S/c1-11-10-13(17-18(11)2)8-9-16-23(20,21)14-6-4-12(5-7-14)15(19)22-3/h4-7,10,16H,8-9H2,1-3H3 |

| Standard InChI Key | ILHHPRJXUOBWIW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |

Introduction

Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate is a complex organic compound belonging to the sulfonamide class. This compound is of interest due to its unique molecular structure, which includes a pyrazole ring and a sulfamoyl group, both of which are known for their potential biological activities.

Synthesis Methods

The synthesis of methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate typically involves a multi-step process:

-

Initial Reaction: The reaction begins with 4-aminobenzoic acid reacting with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to form an intermediate.

-

Esterification: The intermediate undergoes esterification with methanol under acidic conditions, often using sulfuric acid as a catalyst.

-

Purification: The resulting product is purified through recrystallization.

Industrial Production

Industrial production may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and advanced purification techniques like chromatography to enhance efficiency and product purity.

Potential Applications

While specific applications of methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate are not detailed in available literature, compounds with similar structures have been explored for their biological activities, including potential roles in pharmaceuticals. The sulfonamide group is known for its antibacterial properties, and pyrazole rings are associated with various biological activities, including anticancer and antioxidant effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume